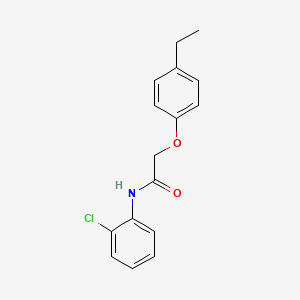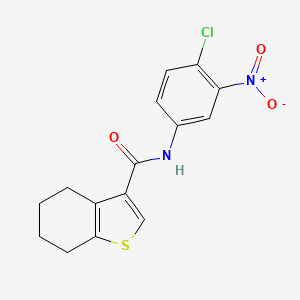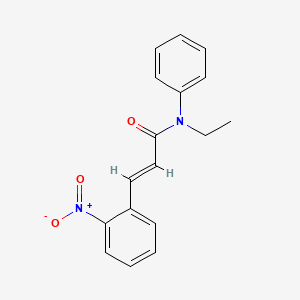![molecular formula C15H15N3O2S B5751283 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of pyridinecarboximidamide and has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been investigated in numerous studies, which have revealed its potential as a research tool.
Mecanismo De Acción
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histones and other proteins. By inhibiting these enzymes, this compound can increase the acetylation of histones and other proteins, which can lead to changes in gene expression and cellular processes. This compound has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate cellular metabolism and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of histone deacetylases by this compound can lead to increased acetylation of histones and other proteins, which can alter gene expression and cellular processes. This compound has also been shown to induce apoptosis in cancer cells, potentially through the regulation of pro-apoptotic genes. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of histone deacetylases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has several advantages for use in lab experiments. It is a potent inhibitor of histone deacetylases and has been widely studied for its potential applications in scientific research. This compound is also relatively easy to synthesize using various methods. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations and may have off-target effects on other enzymes and proteins.
Direcciones Futuras
There are several future directions for research on N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, the potential therapeutic applications of this compound and other histone deacetylase inhibitors in cancer and other diseases warrant further investigation. Further studies are also needed to investigate the potential off-target effects of this compound on other enzymes and proteins.
Métodos De Síntesis
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid chloride. This reaction produces this compound as a yellow solid, which can be purified using column chromatography. Other methods of synthesis have also been reported, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of various enzymes and proteins, including histone deacetylases and sirtuins. This compound has also been used to study the role of protein acetylation in the regulation of gene expression and cellular processes. Additionally, this compound has been used in studies investigating the potential therapeutic applications of histone deacetylase inhibitors in cancer and other diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-6-13(7-5-11)21-10-14(19)20-18-15(16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHZIXKCMYDLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)


![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)



![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)
